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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that
plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation,
differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of
numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers.
Consequently, GSK-3 has emerged as a significant therapeutic target. L803 is a selective,
substrate-competitive peptide inhibitor of GSK-3. This technical guide provides a
comprehensive overview of L803, including its mechanism of action, quantitative data on its
inhibitory activity, and detailed experimental protocols for its characterization.

Mechanism of Action

L803 is a synthetic peptide derived from the GSK-3 substrate, heat shock factor-1 (HSF-1). It
functions as a substrate-competitive inhibitor, meaning it binds to the substrate-binding site on
GSK-3, thereby preventing the phosphorylation of its natural substrates. This mode of inhibition
confers a high degree of selectivity for GSK-3 over other kinases, as the substrate-binding sites
of kinases are generally more diverse than their highly conserved ATP-binding pockets. The
myristoylated form of L803, L803-mts, is a cell-permeable version that allows for its use in
cellular and in vivo studies.
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The binding of L803 to GSK-3[ is primarily governed by hydrophobic interactions. Key to this
interaction is the residue Phe93 within the substrate-binding cavity of GSK-3[3. This interaction
distinguishes it from the binding of natural substrates, which also interact with GIn89 and
Asn95.

Data Presentation
ble 1: Physicochemical o< of 1803

Property Value

Myr-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-

Peptide Sequence
Ser(p)-Pro-NH2

Molecular Formula C66H110N15020P
Molecular Weight 1464.64 g/mol
Form Lyophilized solid
Solubility Soluble in water

Target IC50 Assay Type

GSK-3 40 pM Kinase Assay

Table 3: Kinase Selectivity Profile of L 803

Kinase Inhibition Status
PKC No Inhibition
PKB/Akt No Inhibition
cdc2 No Inhibition

Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent ADP detection assay to measure GSK-3 activity.
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Materials:

Recombinant human GSK-3[3

GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

L803 peptide

ATP

Kinase buffer (e.g., 40 mM Tris-HCI, pH 7.4, 20 mM MgCI2, 0.1 mg/ml BSA)
ADP-GIlo™ Kinase Assay Kit (Promega)

96-well white plates

Procedure:

Prepare a serial dilution of the L803 peptide in kinase buffer.

In a 96-well plate, add 5 pL of the GSK-3 substrate solution, 5 L of the L803 dilution (or
vehicle control), and 5 pL of ATP solution.

Initiate the reaction by adding 5 pL of the GSK-3[3 enzyme solution.
Incubate the plate at 30°C for 60 minutes.

Add 25 pL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete
the remaining ATP.

Incubate at room temperature for 40 minutes.
Add 50 pL of Kinase Detection Reagent to each well.
Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate reader.
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o Calculate the IC50 value by plotting the percent inhibition against the logarithm of the L803
concentration.

Cell-Based 3-Catenin Accumulation Assay

This assay measures the ability of L803-mts to inhibit GSK-3 in a cellular context, leading to
the stabilization and accumulation of B-catenin.

Materials:

e CHOK1 (Chinese Hamster Ovary) cells

e Cell culture medium (e.g., DMEM with 10% FBS)

e L803-mts

e Lysis buffer

e Primary antibody against (-catenin

e Secondary antibody (HRP-conjugated)

e Chemiluminescent substrate

o 96-well plates

Procedure:

e Seed CHOK1 cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of L803-mts for a specified time (e.g., 4-6 hours).
o Lyse the cells and determine the total protein concentration.

o Perform Western blotting or an ELISA to quantify the levels of 3-catenin in each sample.

o For Western blotting, separate the protein lysates by SDS-PAGE, transfer to a membrane,
and probe with the anti-3-catenin antibody.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1496992?utm_src=pdf-body
https://www.benchchem.com/product/b1496992?utm_src=pdf-body
https://www.benchchem.com/product/b1496992?utm_src=pdf-body
https://www.benchchem.com/product/b1496992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e For ELISA, coat a plate with a capture antibody for 3-catenin, add the cell lysates, and then
detect with a detection antibody.

» Analyze the results to determine the dose-dependent effect of L803-mts on [3-catenin
accumulation.

In Vivo Forced Swim Test

This test is used to assess the antidepressant-like effects of L803-mts in mice.
Materials:

Male C57BL/6 mice

L803-mts

Vehicle control (e.g., saline)

Cylindrical water tank (25 cm height, 10 cm diameter)

Water at 23-25°C

Procedure:

o Administer L803-mts or vehicle to the mice via a chosen route (e.g., intraperitoneal injection)
at a specific time before the test.

 Fill the water tank to a depth of 15 cm.
« Individually place each mouse in the water tank for a 6-minute session.

e Record the duration of immobility during the last 4 minutes of the session. Immobility is
defined as the absence of active, escape-oriented behaviors.

e Compare the immobility time between the L803-mts-treated group and the vehicle-treated
group.

Mandatory Visualization
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 To cite this document: BenchChem. [L803: A Selective Peptide Inhibitor of Glycogen
Synthase Kinase-3 (GSK-3)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1496992#|803-as-a-selective-gsk-3-peptide-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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